Lithium tartrate

概要

説明

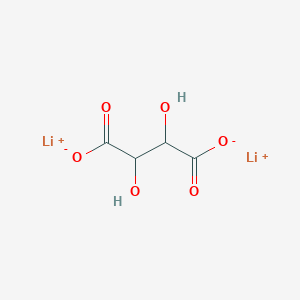

Lithium tartrate is a chemical compound with the molecular formula C₄H₄Li₂O₆. It is a salt formed from lithium and tartaric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

Lithium tartrate can be synthesized through the reaction of lithium hydroxide with tartaric acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide is gradually added to a solution of tartaric acid until the pH reaches a neutral level. The resulting solution is then evaporated to obtain dithis compound crystals.

Industrial Production Methods

In industrial settings, dithis compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure the purity and yield of the final product. The compound is then purified through recrystallization techniques to remove any impurities.

化学反応の分析

Types of Reactions

Lithium tartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different lithium salts and organic compounds.

Reduction: Under certain conditions, it can be reduced to form this compound and other derivatives.

Substitution: It can participate in substitution reactions where lithium ions are replaced by other metal ions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various metal salts such as sodium chloride, potassium bromide.

Major Products Formed

Oxidation: Lithium carbonate, lithium oxalate.

Reduction: this compound, lithium succinate.

Substitution: Metal tartrates (e.g., sodium tartrate, potassium tartrate).

科学的研究の応用

Lithium tartrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bipolar disorder due to its lithium content.

Industry: Utilized in the production of specialty chemicals and as an additive in certain manufacturing processes.

作用機序

The mechanism of action of dilithium tartrate is primarily related to its lithium ions. Lithium ions can interact with various molecular targets and pathways, including:

Enzyme Inhibition: Lithium ions can inhibit enzymes such as glycogen synthase kinase 3, which plays a role in cellular signaling.

Neurotransmitter Modulation: Lithium ions can modulate neurotransmitter release and uptake, affecting mood and behavior.

Ion Channel Regulation: Lithium ions can influence the activity of ion channels, impacting cellular excitability and signaling.

類似化合物との比較

Similar Compounds

Lithium carbonate: Commonly used in the treatment of bipolar disorder.

Lithium citrate: Another lithium salt with similar therapeutic applications.

Sodium tartrate: A sodium salt of tartaric acid with different chemical properties.

Uniqueness

Lithium tartrate is unique due to its specific combination of lithium and tartaric acid, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

生物活性

Lithium tartrate, a lithium salt of tartaric acid, has garnered attention in biomedical research due to its diverse biological activities. This article delves into the mechanisms of action, therapeutic potential, and relevant case studies surrounding this compound, supported by data tables and research findings.

Lithium ions (Li) are known to influence various biological processes, primarily through the modulation of intracellular signaling pathways. The primary mechanisms by which this compound exerts its biological effects include:

- Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition : Lithium inhibits GSK-3β, a key regulator involved in multiple signaling pathways, including Wnt/β-catenin and PI3K/Akt pathways. This inhibition promotes osteoblastic activity and suppresses osteoclastic activity, leading to enhanced bone formation and reduced bone resorption .

- Bone Metabolism Regulation : Research indicates that lithium enhances osteoblast proliferation and differentiation while inhibiting osteoclast formation. These effects are mediated through the activation of bone morphogenetic proteins (BMPs) and the modulation of receptor activator of nuclear factor-kappa B (RANK) signaling .

- Neuroprotective Effects : Lithium is recognized for its neuroprotective properties, particularly in neurodegenerative diseases. It promotes neuronal survival and function by modulating neurotransmitter release and reducing apoptosis .

Biological Activity in Preclinical Studies

Numerous studies have explored the biological activity of this compound in various models. Below is a summary table detailing significant findings from key studies:

| Study | Model | Treatment | Key Findings |

|---|---|---|---|

| Bernick et al., 2014 | Female Sprague-Dawley rats | Lithium (20 mg/kg/day for 2 weeks) | Increased maximum yield torque in fracture healing |

| Vachhani et al., 2018 | Female Sprague-Dawley rats | LiCl (20 mg/kg for 2 weeks) | Enhanced bone strength post-fracture |

| Hu et al., 2017 | C57BL/6J mice | LiCl (50 mg/kg/day for 14 days) | Increased bone mineral density (BMD) and decreased osteoclast number |

| Kurgan et al., 2019 | C57BL/6J mice | LiCl (10 mg/kg/day for 6 weeks) | Increased OPG/RANKL ratio indicating osteoprotective effects |

Clinical Implications

This compound's potential therapeutic applications extend beyond bone health. It has been investigated for its role in treating psychiatric disorders, particularly bipolar disorder, where it stabilizes mood and reduces manic episodes. The dosage for such conditions typically ranges from 150 to 300 mg/day .

Case Studies

- Bipolar Disorder Management : A study by Danivas et al. (2013) reported that lithium treatment significantly reduced the frequency of manic episodes in patients with bipolar disorder when administered at doses between 150–300 mg/day.

- Osteoporosis Treatment : In preclinical models, lithium has shown promise as a treatment for osteoporosis by promoting bone density and strength. A notable study demonstrated that lithium treatment led to a statistically significant increase in BMD in ovariectomized rats, suggesting its utility in post-menopausal osteoporosis management .

- Neuroprotection in Huntington’s Disease : Lithium's neuroprotective effects were highlighted in research on Huntington’s disease, where it was found to improve survival rates in animal models when administered at specific dosages .

特性

IUPAC Name |

dilithium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCYXJAEFHYHPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Li2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953073 | |

| Record name | Dilithium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30903-88-9, 868-17-7 | |

| Record name | Dilithium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of hydrogen bonding in dilithium tartrate frameworks?

A1: Hydrogen bonding plays a crucial role in the formation and stability of dithis compound frameworks. The research highlights the diverse hydrogen-bonding patterns observed in eight anhydrous dilithium tartrates, emphasizing the influence of different tartrate isomers (meso, chiral, and racemic) on these patterns []. These patterns vary in dimensionality and strength, directly impacting the framework's overall structure and properties. The study utilizes FTIR spectroscopy to demonstrate a correlation between O–H stretching frequency shifts and the relative strengths of hydrogen bonds [].

Q2: How does the choice of tartrate isomer affect the structure of dithis compound?

A2: The study reveals that using meso, chiral, or racemic isomers of tartaric acid as starting materials leads to distinct dithis compound polymorphs with varying crystal structures and space groups []. For instance, reactions with meso-tartaric acid yielded two new polymorphs in space groups P21/c and Cc, while racemic and chiral tartaric acid resulted in frameworks with P21/c and C2 space groups, respectively []. This highlights the significant influence of isomer selection on the final framework architecture.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。